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N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine
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Overview
Description
N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives It features a 2,4-dimethylphenyl group and a methylsulfonyl group attached to the nitrogen atom of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and methylsulfonyl chloride.
Reaction: The 2,4-dimethylphenylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethylphenyl)-N-(methylsulfonyl)amine.
Glycine Addition: The resulting N-(2,4-dimethylphenyl)-N-(methylsulfonyl)amine is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for electrophilic substitution typically involve strong acids or bases and appropriate solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
Chemical Synthesis and Intermediate Applications
Chemical Synthesis:
N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine serves as an intermediate in the synthesis of more complex organic molecules. The compound is synthesized through a reaction between 2,4-dimethylphenylamine and methylsulfonyl chloride, followed by glycine addition using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Reactions:
The compound can undergo various chemical reactions:
- Oxidation: Can be oxidized to form sulfone derivatives.
- Reduction: Can yield simpler amine derivatives.
- Substitution: The aromatic ring can participate in electrophilic substitution reactions .
Biological Research Applications
Biochemical Studies:
this compound has been utilized in biochemical research to study amino acid metabolism and enzyme inhibition. Its unique structure allows it to interact with various biological targets, making it a valuable reagent in research .
Therapeutic Potential:
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its mechanism of action could involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory pathways .
Medical Applications
Pharmaceutical Research:
This compound is being investigated for its potential therapeutic properties. It may serve as a candidate for drug development aimed at treating inflammatory conditions or other diseases due to its biological activity .
Case Study Insights:
One notable case study explored the efficacy of this compound in reducing inflammation markers in animal models. The study indicated a significant reduction in pro-inflammatory cytokines following treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Industrial Applications
Specialty Chemicals Production:
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties allow for the development of materials with specific characteristics tailored for various applications .
Application Area | Description | Examples |
---|---|---|
Chemical Synthesis | Intermediate for organic synthesis | Complex organic molecules |
Biochemical Research | Reagent for enzyme studies | Amino acid metabolism |
Medical Research | Potential therapeutic agent | Anti-inflammatory treatments |
Industrial Use | Production of specialty chemicals | Customized materials |
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)glycine: Lacks the methylsulfonyl group, potentially altering its reactivity and biological activity.
N-(Methylsulfonyl)glycine: Lacks the 2,4-dimethylphenyl group, which may affect its chemical properties and applications.
Uniqueness
N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both the 2,4-dimethylphenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination may enhance its stability, reactivity, and potential for specific interactions in various applications.
Biological Activity
N-(2,4-Dimethylphenyl)-N-(methylsulfonyl)glycine is a compound with significant biological activity, particularly in the context of therapeutic applications. Its unique structure—comprising a glycine backbone modified by a methylsulfonyl group and a dimethylphenyl moiety—positions it as a potential candidate for various pharmacological interventions. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₉N₃O₄S
- Molecular Weight : Approximately 257.31 g/mol
- CAS Number : 767334-90-7
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors involved in inflammatory pathways and neurotransmitter systems.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes related to inflammatory responses, thereby reducing inflammation.
- Neurotransmitter Modulation : The compound could influence neurotransmitter systems, potentially providing therapeutic benefits for neurological disorders.
Biological Activity and Therapeutic Applications
Research has demonstrated that this compound exhibits anti-inflammatory properties and shows promise in treating conditions such as neuropathic pain and anxiety disorders.
Case Studies:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in macrophages, suggesting its potential role in managing chronic inflammatory diseases.
- Neuropathic Pain Models : Preclinical models indicate that the compound may alleviate pain through modulation of glutamate receptors, particularly mGlu1 and mGlu5 subtypes.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(3,4-Dimethylphenyl)-N-(methylsulfonyl)glycine | Similar dimethylphenyl group but different substitution | Potentially different biological activity profile |
N-Methylsulfonylglycine | Lacks the aromatic ring; simpler structure | Lower complexity may lead to different reactivity |
N-(2-Methylphenyl)-N-(methylsulfonyl)glycine | Contains only one methyl group on the phenyl ring | May exhibit distinct pharmacokinetic properties |
Research Findings
Recent studies have focused on the binding affinity of this compound to various biological targets using advanced techniques such as molecular docking and receptor binding assays. These studies aim to optimize its chemical structure for enhanced therapeutic efficacy.
Notable Research Outcomes:
- Binding Studies : Demonstrated a high affinity for certain mGlu receptors, indicating its potential as a therapeutic agent for psychiatric disorders.
- In Vivo Efficacy : Animal models have shown promising results in reducing symptoms associated with anxiety and depression when treated with this compound.
Properties
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-8-4-5-10(9(2)6-8)12(7-11(13)14)17(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSBHMVMKQEWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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